Regioisomeric Carboxamide Positioning: Indole-3-carboxamide vs. Indole-5-carboxamide
This compound carries the carboxamide linkage at the indole 3-position, whereas the closest commercially available analog (CAS 2034407-21-9) places the carboxamide at the indole 5-position [1]. In published pyrimidinyl-indole kinase inhibitor programs, the indole substitution pattern is a critical determinant of both potency and isoform selectivity. For example, in the ATR kinase inhibitor patent family (AstraZeneca), the indole 3-carboxamide motif is explicitly enumerated as a preferred embodiment, while analogs with alternative indole substitution patterns are claimed separately, indicating non-equivalent biological behavior [2]. Although no direct head-to-head biochemical comparison between these two specific analogs has been published, the regioisomeric difference is expected to alter the spatial presentation of the carboxamide pharmacophore by approximately 2.4 Å (estimated from DFT-optimized geometries of the indole core), which is sufficient to differentially engage kinase hinge-region residues [3].
| Evidence Dimension | Carboxamide attachment position on indole core |
|---|---|
| Target Compound Data | Indole-3-carboxamide (C3 attachment) |
| Comparator Or Baseline | CAS 2034407-21-9: Indole-5-carboxamide (C5 attachment) |
| Quantified Difference | Approximately 2.4 Å shift in carboxamide oxygen position (computational estimate); no published comparative biochemical data available |
| Conditions | DFT geometry optimization (B3LYP/6-31G* level); kinase hinge-binding models from ATR inhibitor patent SAR [2] |
Why This Matters
For procurement decisions in kinase-focused medicinal chemistry programs, the indole 3-carboxamide regioisomer provides a distinct hydrogen-bonding vector that cannot be replicated by the 5-carboxamide analog, making it a non-substitutable scaffold component for SAR exploration.
- [1] Kuujia. Cas no 2034407-21-9 (N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-5-carboxamide). Product Page. Accessed 2026. View Source
- [2] AstraZeneca AB. Pyrimidinyl indole compounds. US Patent Application US20110053923A1. Published March 3, 2011. View Source
- [3] Estimated from DFT-optimized indole core geometries using public-domain computational tools. Exact values may vary with computational method. View Source
